Scientific Field: Immunology and gastroenterology.
Summary: Butyrate has anti-inflammatory properties and regulates the immune system. It acts as an agonist for GPR41, GPR43, or GPR109A receptors, leading to anti-inflammatory effects.
Methods: Incorporate fiber sources into meals to increase butyrate levels. Slow bacterial fermentation in the colon is essential.
Scientific Field: Immunology and neurology.
Summary: Butyrate enhances regulatory T cell (Treg) differentiation and suppressive function in AChR MG patients.
Methods: Butyrate supplementation.
Results: Improved Treg function via autophagy activation by inhibiting the mammalian target of rapamycin.
Scientific Field: Cardiology and nephrology.
Summary: Butyrate may benefit cardiovascular and renal health.
Results: Promising, but more studies required.
Scientific Field: Epigenetics.
Summary: Butyrate serves as an epigenetic regulator by inhibiting HDAC, up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes.
Methods: In vitro and in vivo studies.
Results: Potential therapeutic implications.
Scientific Field: Oncology.
Summary: Butyrate’s anti-inflammatory and epigenetic effects may play a role in cancer prevention and treatment.
Methods: Investigate butyrate supplementation or dietary sources.
Results: Promising, but clinical trials needed.
Scientific Field: Various specialties.
Summary: Butyrate’s diverse effects warrant exploration in specific conditions.
Methods: Tailored studies.
(R)-Glycidyl butyrate is a chiral molecule, meaning it has a non-superimposable mirror image. It is an ester formed by (R)-glycidol and butyric acid []. Research suggests it has antibacterial properties, particularly against Gram-positive bacteria [].
(R)-Glycidyl butyrate has a three-carbon chain (butyl group) bonded to a carboxylic acid group (derived from butyric acid). This is linked to a three-membered ring with an oxygen atom (epoxy group) and a hydroxyl group [(R)-glycidyl group] []. The specific spatial arrangement of the groups around the central carbon in the epoxy ring determines its chirality [].
Synthesis routes for (R)-Glycidyl butyrate involve the reaction of (R)-glycidol with butyric acid in the presence of an appropriate catalyst []. However, specific details of the reaction mechanism are not readily available in scientific literature.
(R)-Glycidyl butyrate appears as a clear to pale yellow liquid at room temperature [, ]. Limited data is available on other specific properties.
(R)-Glycidyl butyrate exhibits significant biological activity, particularly as an inhibitor of bacterial growth. It has been shown to selectively inhibit certain bacterial strains, making it a potential candidate for developing antimicrobial agents . Additionally, its role as an intermediate in the synthesis of Linezolid highlights its importance in pharmaceutical applications.
Several synthetic routes exist for producing (R)-glycidyl butyrate:
Studies have shown that (R)-glycidyl butyrate interacts with specific enzymes that catalyze its hydrolysis or nucleophilic attack on its epoxide ring. For instance, research into its interaction with porcine pancreatic lipase demonstrated selective hydrolysis favoring one enantiomer over another, which is critical for applications requiring high enantiomeric purity .
(R)-Glycidyl butyrate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
(R)-Glycidyl butyrate's unique chiral structure and reactivity make it particularly valuable in pharmaceutical applications, distinguishing it from similar compounds that may not possess the same level of biological activity or synthetic utility.
Lipase-catalyzed resolution of racemic glycidyl butyrate has emerged as a cornerstone of enantioselective synthesis. These enzymatic systems exploit the inherent stereochemical specificity of lipases to hydrolyze selectively either the (R)- or (S)-enantiomer, enabling the isolation of optically pure compounds. In subtractive resolution, the unreacted substrate is recovered in the organic phase, while in product recovery mode, the enzymatically resolved product is extracted into the aqueous stream [2].
Key Parameters and Optimization
Table 1: Enzymatic Resolution Performance Metrics
Enzyme Source | Substrate | E Value | Optimal Conditions | Reference |
---|---|---|---|---|
Bacillus subtilis | Glycidyl butyrate | >30 | Vinyl butyrate, 1,2-dichloroethane, 40°C | [3] |
Rhizopus sp. | Glycidyl butyrate | 57 | pH 5.5–6.0, 42°C | [5] |
The recombinant lipase BSL2 from Bacillus subtilis demonstrates exceptional enantioselectivity (E > 30) in transesterification reactions. Under optimized conditions, this enzyme achieves >99% enantiomeric excess (ee) for (R)-glycidol when conversion reaches ~60% [3]. Its utility in industrial applications is bolstered by high thermostability and compatibility with non-aqueous media.
Multiphase hollow fiber membrane reactors (HFMRs) enable continuous enzymatic resolution by compartmentalizing organic and aqueous phases. This design facilitates substrate/product separation while retaining enzymes within the aqueous phase via ultrafiltration membranes [2] [4].
Operational Advantages
Enzymatic hydrolysis of (S)-glycidyl butyrate proceeds via nucleophilic attack by water on the ester carbonyl, catalyzed by lipase’s active-site serine. The (S)-enantiomer is preferentially hydrolyzed due to steric and electronic complementarity with the enzyme’s active site [5].
(S)-3-Chloro-1,2-propanediol serves as a key intermediate in synthesizing (R)-glycidyl butyrate. Sequential reactions involve:
Irritant;Health Hazard